molecular formula C39H52N4O6 B1673899 l-685,458 CAS No. 292632-98-5

l-685,458

Cat. No.: B1673899
CAS No.: 292632-98-5
M. Wt: 672.9 g/mol
InChI Key: MURCDOXDAHPNRQ-ZJKZPDEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-685,458 is a potent γ-secretase inhibitor (GSI) that functions as a transition-state analog of aspartyl proteases. It contains a hydroxyethylene dipeptide isostere, which confers high affinity for the γ-secretase active site by mimicking the catalytic transition state . This compound inhibits γ-secretase-mediated cleavage of amyloid precursor protein (APP) and Notch, reducing the production of amyloid-β (Aβ) peptides, including Aβ40 and Aβ42, both implicated in Alzheimer’s disease (AD) pathogenesis . Cryo-EM studies confirm that this compound binds directly to the active site of presenilin-1 (PS1), a catalytic subunit of γ-secretase, stabilizing a hydrogen bond network with residues G382, K380, and L432 . Its stereochemistry, opposite to HIV-1 protease inhibitors, contributes to specificity for γ-secretase .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-685,458 is synthesized through a series of chemical reactions involving the coupling of specific amino acid derivatives. The key steps include the formation of a hydroxyethylene dipeptide isostere, which mimics the transition state of the gamma-secretase enzyme. The synthesis involves the use of protecting groups, coupling reagents, and purification techniques to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent quality and yield. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

L-685,458 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs and derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

Chemical Properties and Mechanism of Action

L-685,458 is characterized by its ability to inhibit γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP), which is crucial in the formation of amyloid-beta peptides associated with Alzheimer's disease. The compound exhibits an IC50 value of approximately 17 nM, demonstrating high potency and selectivity over various proteases, including aspartyl, serine, and cysteine proteases .

Chemical Structure:

  • Chemical Name: (5S)-(tert-Butoxycarbonylamino)-6-phenyl-(4R)-hydroxy-(2R)-benzylhexanoyl)-L-leucy-L-phenylalaninamide
  • Molecular Formula: C39H52N4O6

Alzheimer's Disease Research

This compound has been extensively studied for its role in inhibiting amyloid-beta production, making it a valuable tool in Alzheimer's disease research. The compound's ability to inhibit both Aβ40 and Aβ42 peptides equally suggests its potential for therapeutic intervention .

Case Study:
In a study by Shearman et al. (2000), this compound was identified as a novel inhibitor of γ-secretase activity, facilitating deeper insights into the enzyme's mechanisms and paving the way for developing targeted therapies for Alzheimer's disease .

Cancer Research

The inhibition of Notch signaling pathways by this compound has implications in cancer biology. Notch signaling is known to play a role in tumorigenesis; thus, inhibiting this pathway may offer therapeutic avenues for treating specific cancers .

Data Table: Effects on Notch Signaling

Study ReferenceCancer TypeEffect Observed
Williams et al. (2006)Endothelial cellsUp-regulation of delta-like 4 inhibited VEGF-induced functions
Iben et al. (2007)Various tumorsInhibition of Notch signaling correlated with reduced tumor growth

Peripheral Organ Function

Recent studies have shown that this compound binds to γ-secretase sites across various peripheral organs, indicating broader biological roles beyond the central nervous system. This suggests potential applications in regulating functions within the liver, gastrointestinal tract, and reproductive systems .

Case Study:
A study utilizing [^3H]-labeled L-685458 revealed significant binding sites in peripheral tissues compared to the brain. The findings indicated that γ-secretase might have important roles in hair follicle regeneration and other systemic functions .

Safety and Toxicological Considerations

While this compound shows promise as a therapeutic agent, its use must be carefully monitored due to potential side effects associated with γ-secretase inhibition. Chronic inhibition can lead to adverse effects on cognition and other physiological processes due to disrupted Notch signaling .

Mechanism of Action

L-685,458 exerts its effects by binding to the active site of gamma-secretase, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of the amyloid precursor protein, leading to a reduction in the production of amyloid-beta peptides. The compound also affects the cleavage of other substrates, such as Notch, which is involved in cell signaling pathways .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Binding Sites and Conformational Effects

  • L-685,458 : Binds the PS1 active site, overlapping with the substrate’s transition state. Its hydroxyl group forms critical hydrogen bonds with catalytic residues, preventing substrate cleavage without blocking substrate binding .
  • Semagacestat and Avagacestat: Non-transition-state analogs (non-TSA GSIs) occupy the substrate-binding pocket, competing with APP and Notch. They block hybrid β-sheet formation between substrates and PS1, leading to non-selective inhibition .
  • E2012 (Imidazole GSM): An allosteric γ-secretase modulator (GSM) binding at the PS1-Nct interface, shifting Aβ production toward shorter peptides without inhibiting Notch processing .

Cross-Reactivity

This compound inhibits both γ-secretase and SPP due to structural similarities in their active sites, whereas (Z-LL)₂-ketone is SPP-specific . In contrast, DAPT (a dipeptidic GSI) shows negligible activity against PfSPP and SPP .

Potency and Selectivity

In Vitro and Cellular Activity

Compound Target/Mechanism Binding Site IC50 (In Vitro) Cellular IC50 Key Findings
This compound γ-Secretase (TSA GSI) PS1 active site 0.6–0.7 nM ~5 μM Inhibits Aβ40/42 equally; active in malaria (IC50: 0.174 μM)
Semagacestat γ-Secretase (non-TSA GSI) Substrate pocket 15–30 nM ~10 nM Non-selective; inhibits Notch and APP
E2012 γ-Secretase (imidazole GSM) PS1-Nct interface N/A N/A Allosteric modulation; reduces Aβ42
(Z-LL)₂-Ketone PfSPP/SPP SPP active site 0.985 μM >100 μM Malaria-specific; no γ-secretase inhibition
DAPT γ-Secretase (dipeptidic) Substrate pocket ~100 nM ~200 nM Weak against PfSPP; no SPP activity

Substrate-Specific Effects

  • This compound suppresses Aβ production from both APP carboxyl-terminal fragments (CTFs) 1-48 and 1-49, whereas DAPT fails to inhibit Aβ42 from CTF1-48 .
  • Familial AD-linked PS1 mutants reduce this compound’s efficacy, increasing Aβ43 production .

Therapeutic Implications

Alzheimer’s Disease

  • This compound vs. NSAIDs : Unlike NSAIDs (e.g., sulindac sulfide), this compound’s Aβ42-lowering effect is attenuated in PS1-Exon9 mutants, suggesting shared conformational sensitivity .
  • Combination Therapy : Structural studies suggest GSIs like this compound and GSMs (e.g., E2012) can synergize for substrate-selective inhibition .

Beyond AD

  • Malaria : this compound irreversibly inhibits PfSPP, disrupting erythrocyte invasion (IC50: 0.174 μM) and showing strain-independent efficacy .
  • Rheumatoid Arthritis: this compound suppresses collagen-induced arthritis (CAIA) as effectively as adalimumab (TNF-α blocker), reducing synovial inflammation and neutrophil infiltration .

Biological Activity

L-685,458 is a potent inhibitor of gamma-secretase, an essential enzyme involved in the processing of amyloid precursor protein (APP) and the generation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanism of action, effects on Aβ production, and implications for therapeutic strategies against AD.

This compound mimics the transition state of aspartyl proteases, specifically targeting the catalytic site of gamma-secretase. By binding to this site, this compound effectively inhibits the enzyme's activity, thereby reducing the cleavage of APP and subsequent production of Aβ peptides. This inhibition has been demonstrated in various in vitro studies where this compound significantly decreased levels of Aβ40 and Aβ42 in cell cultures .

In Vitro Studies

Several studies have characterized the effects of this compound on Aβ production:

  • Reduction of Aβ Production : In experiments using HEK293T cells expressing APP, treatment with 100 nM this compound led to a near-complete inhibition of Aβ40 peptide production . This was confirmed through assays that measured processed biotinylated peptides captured by streptavidin-coated plates.
  • Impact on APP Processing : In a study assessing various secretase inhibitors, this compound was shown to significantly inhibit the processing of APP substrates compared to other compounds that did not affect gamma-secretase activity . The compound's inhibitory effects were also evident in luciferase reporter assays designed to monitor interactions between gamma-secretase and other proteins involved in APP processing.

Case Studies

Research has also highlighted the clinical implications of this compound:

  • Pilot Study on Binding Density : A pilot study investigated the binding density of [^3H]-L-685,458 in the cortex of aged individuals and those with AD. The results indicated considerable variability in binding density among subjects, suggesting potential differences in gamma-secretase activity related to individual pathology .
  • Comparison with Other Inhibitors : In comparative studies with other gamma-secretase inhibitors like semagacestat and BMS-708163, this compound demonstrated superior efficacy in reducing intracellular levels of Aβ peptides. Unlike semagacestat, which acted as a pseudo-inhibitor by trapping Aβ within cells without effectively blocking its production , this compound consistently reduced both intracellular and extracellular Aβ levels.

Data Table

The following table summarizes key findings from various studies on this compound's biological activity:

Study ReferenceConcentration UsedEffect on Aβ ProductionMechanism
100 nMNear-complete inhibition of Aβ40Gamma-secretase inhibition
VariousSignificant reduction in Aβ42Transition state mimicry
Not specifiedVariable binding density in AD subjectsBinding affinity analysis

Implications for Alzheimer's Disease Treatment

The inhibition of gamma-secretase by this compound presents a promising avenue for AD treatment. By effectively reducing Aβ production, this compound could potentially mitigate the accumulation of amyloid plaques associated with AD pathology. However, clinical trials are necessary to evaluate its safety and efficacy in human subjects.

Moreover, understanding the differential effects of various gamma-secretase inhibitors can guide future drug development strategies aimed at selectively targeting specific pathways involved in AD without disrupting critical cellular functions mediated by Notch signaling and other substrates processed by gamma-secretase.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for studying L-685,458’s effects on γ-secretase activity in cellular models?

  • Methodological Answer : Use neuronal cell lines (e.g., N2a cells) stably transfected with APPsw constructs. Treat cells with 5–10 µM this compound for 16–24 hours to inhibit γ-secretase-mediated β-cleavage. Analyze Aβ40/42 levels via ELISA and AICD production via Western blot. Include controls with DMSO and other γ-secretase inhibitors (e.g., DAPT) to validate specificity .

Q. How does this compound distinguish between α- and β-cleavage pathways in amyloid precursor protein (APP) processing?

  • Methodological Answer : this compound is a transition-state analog that competitively inhibits γ-secretase’s β-cleavage (AICD production) but does not block α-cleavage (Aβ40/42 generation from A46). To study this, use cell-free systems with APPsw645 constructs and quantify cleavage products via immunoprecipitation and autoradiography. Co-treatment with compound E enhances α-cleavage specificity analysis .

Q. What concentrations of this compound are effective in in vivo models, such as Drosophila Alzheimer’s disease (AD) studies?

  • Methodological Answer : For Drosophila AD models, incorporate 100 nM this compound into food vials during embryogenesis and throughout the lifespan. Maintain a DMSO concentration ≤0.1% to avoid solvent toxicity. Monitor cognitive rescue using behavioral assays (e.g., climbing tests) and validate Aβ reduction via ELISA .

Advanced Research Questions

Q. How do substrate concentrations influence this compound’s inhibitory potency in γ-secretase assays?

  • Methodological Answer : In cell-free systems, this compound exhibits a substrate-dependent IC50 shift. At a 1:1 enzyme-to-substrate (E/S) ratio, IC50 increases to 4.1 µM due to competition with endogenous signal peptide peptidases (SPPs). Use higher E/S ratios (e.g., 1:100) to achieve sub-nanomolar potency. Compare with non-competitive inhibitors like DAPT, which show no substrate-dependent shifts .

Q. What structural insights explain this compound’s binding specificity to γ-secretase?

  • Methodological Answer : Cryo-EM studies reveal this compound binds the active site of presenilin-1 (PS1) via hydrophobic interactions and hydrogen bonds. It occupies the same pocket as APP and Notch substrates, blocking hybrid β-sheet formation. Co-crystallization with E2012 (an allosteric modulator) shows synergistic binding at the PS1-Nct interface, enhancing Aβ42 reduction .

Q. How does this compound resolve contradictory data on Aβ40/42 levels in PS1 mutant models?

  • Methodological Answer : Aggressive PS1 mutations (e.g., PS1-Exon9) reduce sensitivity to this compound due to altered substrate docking. Use PS1-deficient cells reconstituted with mutant PS1 and compare Aβ40/42 suppression via LC-MS. Co-treatment with SPP inhibitors (e.g., Z-LL ketone) can isolate γ-secretase-specific effects .

Q. What experimental strategies validate this compound’s off-target effects on signal peptide peptidase (SPP)?

  • Methodological Answer : Perform radioligand binding assays with [³H]-L-685,458 in PS1/PS2 double-knockout cells. SPP-specific binding is confirmed via competition with (Z-LL)2-ketone. For functional studies, use HEK293T cells overexpressing SPP and monitor XBP1u accumulation via immunofluorescence .

Q. How does this compound synergize with caspase inhibitors to modulate Tau phosphorylation in AD models?

  • Methodological Answer : In primary neurons treated with isoflurane, co-administer 5 µM this compound and 20 µM Z-VAD (caspase inhibitor). Analyze Tau-PS262 phosphorylation via Western blot. The combination reduces Aβ-driven caspase activation, normalizing Tau pathology. Use single-agent controls to confirm synergy .

Q. Data Analysis and Contradiction Management

Q. How to address discrepancies in [³H]-L-685,458 binding densities between AD and control brain tissues?

  • Methodological Answer : Postmortem delay (>10 hours) reduces binding density by >50%. Exclude samples with delays >6 hours and normalize data to amyloid plaque load (6E10 immunostaining). Use autoradiography with batch-processed brain sections to minimize technical variability .

Q. Why do some studies report unchanged Aβ42 levels despite this compound treatment?

  • Methodological Answer : In cells with high APP expression, residual α-cleavage persists. Titrate substrate levels using APP-TM constructs and quantify Aβ42 via SELDI-TOF MS. Combine this compound with β-secretase inhibitors (e.g., BMS-299897) to achieve complete Aβ suppression .

Q. Methodological Best Practices

  • Dosage Optimization : For in vitro studies, use 5–10 µM this compound; for in vivo models, 100 nM in Drosophila or 10 mg/kg in murine systems.
  • Controls : Include DMSO vehicle, γ-secretase modulators (e.g., E2012), and PS1 mutants to confirm target engagement.
  • Assay Validation : Pair biochemical assays (ELISA/Western blot) with structural methods (cryo-EM/radioligand binding) to resolve mechanistic ambiguities.

Properties

IUPAC Name

tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H52N4O6/c1-26(2)21-33(37(47)41-32(35(40)45)24-29-19-13-8-14-20-29)42-36(46)30(22-27-15-9-6-10-16-27)25-34(44)31(23-28-17-11-7-12-18-28)43-38(48)49-39(3,4)5/h6-20,26,30-34,44H,21-25H2,1-5H3,(H2,40,45)(H,41,47)(H,42,46)(H,43,48)/t30-,31+,32+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURCDOXDAHPNRQ-ZJKZPDEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H52N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292632-98-5
Record name L 685458
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292632985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Aminonaphthalen-2-olate
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l-685,458
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l-685,458
1-Aminonaphthalen-2-olate
l-685,458
1-Aminonaphthalen-2-olate
l-685,458
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
l-685,458
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
l-685,458

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.